molecular formula C11H15N3O3S2 B5076083 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea

1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea

Cat. No.: B5076083
M. Wt: 301.4 g/mol
InChI Key: RBAKDQSYVJNMMK-UHFFFAOYSA-N
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Description

1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea is a complex organic compound that features a thiourea group linked to a phenyl ring and a hydroxy-dioxothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea typically involves the reaction of 4-hydroxy-1,1-dioxothiolane with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or dimethylformamide (DMF), and requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylurea
  • 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylguanidine

Uniqueness

1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy-dioxothiolan and phenylthiourea moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c15-10-7-19(16,17)6-9(10)13-14-11(18)12-8-4-2-1-3-5-8/h1-5,9-10,13,15H,6-7H2,(H2,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAKDQSYVJNMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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